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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzamide

CAS No.: 63906-79-6

Cat. No.: B1265613 Get Quote

Introduction & Chemical Strategy
The target molecule, 2-(2-Hydroxyethoxy)benzamide, features a primary amide and a

hydroxyethyl ether moiety.[1] In radiopharmaceutical development, this scaffold is often

modified to incorporate Fluorine-18 (t½ = 109.8 min) for clinical logistics or Carbon-11 (t½ =

20.4 min) for exact isotopic replication.

Retrosynthetic Analysis
Route A: [¹¹C]Carbonyl-Labeling (Exact Structure)

Strategy: Palladium-mediated aminocarbonylation of an aryl iodide precursor with [¹¹C]CO

and ammonia.

Rationale: This route introduces the label at the amide carbonyl position (

), preserving the hydroxyethoxy chain. To prevent side reactions, the primary alcohol on
the ethoxy chain requires protection (e.g., TBDMS).

Application: Pharmacokinetic (PK) studies of the parent drug; PARP tracer development.

Route B: [¹⁸F]Fluoroalkylation (Imaging Analog)
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Strategy: Nucleophilic substitution on Salicylamide (2-hydroxybenzamide) using 2-

[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs).

Rationale: Replacing the terminal hydroxyl group with ¹⁸F is a standard bioisosteric

substitution (OH

F) to improve lipophilicity and metabolic stability while enabling PET imaging.

Application: Sigma-2 receptor imaging; Tumor proliferation studies.

Materials and Equipment
Reagents

Reagent Grade Purpose

Precursor A (¹¹C) >98%

1-Iodo-2-(2-(tert-

butyldimethylsilyloxy)ethoxy)be

nzene

Precursor B (¹⁸F) USP
Salicylamide (2-

Hydroxybenzamide)

[¹¹C]CO Cyclotron

Carbonylation agent (produced

via ¹⁴N(p,α)¹¹C

[¹¹C]CO₂)

[¹⁸F]Fluoride No-carrier-added
Nucleophile for alkylator

synthesis

Pd(PPh₃)₄ 99.9%
Palladium catalyst for

aminocarbonylation

Ethylene Ditosylate >98%
Precursor for [¹⁸F]FEtOTs

synthesis

TBAF (1M in THF) Anhydrous
Deprotection agent (silyl group

removal)

Solvents Anhydrous
DMF, DMSO, THF, HPLC-

grade Water/MeCN
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Equipment
Synthesizer: GE TRACERlab FX2 N / FX2 C or equivalent automated module.

HPLC: Semi-preparative C18 column (e.g., Phenomenex Luna 5µ, 250x10mm).

Detectors: UV (254 nm) and Gamma (NaI/PMT).

Protocol A: Synthesis of [¹¹C]2-(2-
Hydroxyethoxy)benzamide
Targeting the exact molecular structure via Carbon-11 carbonyl insertion.

Workflow Diagram
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Figure 1: Automated workflow for the [¹¹C]carbonylation of aryl iodide precursors.

Step-by-Step Procedure
[¹¹C]CO Production:

Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

Reduce [¹¹C]CO₂ to [¹¹C]CO using a heated Molybdenum/Zinc column (400°C) or gas-

phase reduction loop.

Critical: Ensure efficient trapping of unreacted CO₂ to prevent catalyst poisoning.

Aminocarbonylation Loop:

Vessel: Load the reaction loop (stainless steel or PEEK, 100 µL) with:
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Precursor: 1-Iodo-2-(2-(TBDMS-oxy)ethoxy)benzene (1.0 mg).

Catalyst: Pd(PPh₃)₄ (1.5 mg).

Nucleophile: Ammonia (NH₃) gas (0.5 bar) or 0.5M NH₃ in dioxane.

Solvent: THF (200 µL).

Reaction: Pressurize loop with [¹¹C]CO (35 MPa / 5000 psi) or use a micro-autoclave

method. Heat to 100°C for 5 minutes.

Mechanism: Oxidative addition of Ar-I to Pd(0), [¹¹C]CO insertion, and nucleophilic attack

by NH₃.

Deprotection:

Flush reaction mixture into a vessel containing TBAF (1M in THF, 200 µL) or HCl (2N, 100

µL).

Heat at 80°C for 2 minutes to remove the TBDMS protecting group.

Neutralize with buffer if acid was used.

Purification:

Inject onto Semi-prep HPLC (C18, 15% MeCN in 0.1% H₃PO₄).

Collect the radioactive peak corresponding to the authentic standard (retention time ~8-10

min).

Protocol B: Synthesis of 2-(2-
[¹⁸F]Fluoroethoxy)benzamide
Targeting the fluorinated analog for Sigma-2/D2 imaging.

Workflow Diagram
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Figure 2: Two-step radiosynthesis via [¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs).

Step-by-Step Procedure
Preparation of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs):

Trapping: Pass aqueous [¹⁸F]fluoride through a QMA carbonate cartridge.

Elution: Elute with Kryptofix 2.2.2/K₂CO₃ solution into the reactor.
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Drying: Azeotropic drying with acetonitrile (95°C, He flow).

Labeling: Add 1,2-ethylene ditosylate (5 mg in 1 mL MeCN). Heat at 85°C for 5 min.

Purification: Purify [¹⁸F]FEtOTs via C18 Sep-Pak or HPLC, or distill directly into the second

reactor (preferred for high specific activity).

O-Alkylation of Salicylamide:

Reactor 2: Contains Salicylamide (2 mg) and Cs₂CO₃ (5 mg) in anhydrous DMF (0.5 mL).

Note: Cesium carbonate is preferred over Potassium carbonate to enhance the

nucleophilicity of the phenol while minimizing amide N-alkylation.

Reaction: Add purified [¹⁸F]FEtOTs. Heat at 100°C for 10 minutes.

Chemistry: The phenoxide ion (generated by Cs₂CO₃) attacks the [¹⁸F]fluoroethyl tosylate.

The amide nitrogen is less acidic (pKa ~23 vs ~10 for phenol) and remains largely

unreactive under these conditions.

Purification & Formulation:

Dilute reaction mixture with water (2 mL).

Inject onto Semi-prep HPLC (Gradient: 10% to 60% MeCN in water).

Isolate product, perform solvent exchange (C18 Sep-Pak) into 10% Ethanol/Saline.

Sterile Filter: Pass through a 0.22 µm membrane.

Quality Control & Validation
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Test Parameter Specification Method

Radiochemical Purity > 95% Analytical HPLC / Radio-TLC

Molar Activity > 10 GBq/µmol
HPLC (UV mass

determination)

Residual Solvents < 5000 ppm (Ethanol) GC

pH 4.5 – 8.5 pH Strip

Identity Co-elution with Standard HPLC (UV/Rad comparison)

Troubleshooting
Low Yield in Step 2 (Route B): If N-alkylation competes with O-alkylation (forming the N-

fluoroethyl byproduct), lower the reaction temperature to 80°C or use a weaker base

(K₂CO₃). Alternatively, use N-trityl salicylamide as the precursor and add an acid

deprotection step.

Low Specific Activity (Route A): Ensure the [¹¹C]CO production line is free of atmospheric

CO₂ (carrier). Use high-purity He carrier gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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